molecular formula C12H16N4O B11459864 2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol

2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol

Cat. No.: B11459864
M. Wt: 232.28 g/mol
InChI Key: HKJUZFDQXOIDLF-UHFFFAOYSA-N
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Description

2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazino[1,2-a][1,3]benzimidazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol typically involves the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates. The reaction proceeds under basic conditions, forming highly unstable and reactive 2-alkylideneindolenines, followed by Michael-type addition of α-amino acid methyl esters and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-(8-amino-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)ethanol

InChI

InChI=1S/C12H16N4O/c13-9-1-2-11-10(7-9)14-12-8-15(5-6-17)3-4-16(11)12/h1-2,7,17H,3-6,8,13H2

InChI Key

HKJUZFDQXOIDLF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)N)CN1CCO

Origin of Product

United States

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